molecular formula C25H34N2O3 B1440208 tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate CAS No. 1192263-81-2

tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate

Cat. No. B1440208
CAS RN: 1192263-81-2
M. Wt: 410.5 g/mol
InChI Key: VWOFIJPCVHSJEH-UHFFFAOYSA-N
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Description

“tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate” is a chemical compound with the CAS Number: 1192263-81-2 . It has a molecular weight of 410.56 . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C25H34N2O3/c1-24(2,3)30-23(28)27-16-14-25(29,15-17-27)20-26(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-13,29H,14-20H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 92 - 93 degrees Celsius . It is solid in its physical form .

Scientific Research Applications

Metabolism Studies

The study by Daniel, Gage, and Jones (1968) discusses the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in rats and humans, highlighting the metabolic pathways and identifying major metabolites. This research provides insights into how similar compounds might be metabolized in biological systems, which could be relevant for understanding the metabolic fate of tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate in pharmacological contexts Daniel, Gage, & Jones, 1968.

Synthetic Methodologies

Zhang et al. (2018) report on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The research outlines a high-yield synthesis method, which could be relevant for synthesizing tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate or its derivatives for research or therapeutic purposes Zhang, Ye, Xu, & Xu, 2018.

Mechanistic Studies

Nordin, Ariffin, Daud, and Sim (2016) conducted a study on the unexpected cleavage of the C–S bond in the hydrazination of a related compound. This research may offer valuable mechanistic insights for reactions involving tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate, particularly in the context of developing new synthetic routes or understanding reaction mechanisms Nordin, Ariffin, Daud, & Sim, 2016.

Application in Drug Development

The research application of similar compounds in drug development and synthesis is highlighted by the work on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate by Zhang et al. (2018), suggesting potential routes for synthesizing intermediates of pharmacological interest. This could imply applications of tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate in developing new therapeutic agents Zhang, Ye, Xu, & Xu, 2018.

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H312, H332 . These codes represent specific hazards associated with the compound. The precautionary statements associated with this compound are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These codes represent the recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound or improper storage or handling of the compound.

properties

IUPAC Name

tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-24(2,3)30-23(28)27-16-14-25(29,15-17-27)20-26(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-13,29H,14-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOFIJPCVHSJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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